6-(furan-2-yl)-9-(4-methoxyphenyl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(furan-2-yl)-9-(4-methoxyphenyl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazoloquinazoline family, known for their diverse biological activities, including anticancer and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(furan-2-yl)-9-(4-methoxyphenyl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with quinazoline intermediates under controlled conditions . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(furan-2-yl)-9-(4-methoxyphenyl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the furan and methoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs .
Scientific Research Applications
6-(furan-2-yl)-9-(4-methoxyphenyl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(furan-2-yl)-9-(4-methoxyphenyl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death or growth inhibition . The pathways involved often include apoptosis and cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxalines: Known for their anticancer activity.
1,2,4-Triazino[4,3-a]quinoxalines: Exhibits antimicrobial properties.
Pyrazolo[3,4-d]pyrimidines: Investigated as CDK2 inhibitors for cancer treatment.
Uniqueness
6-(furan-2-yl)-9-(4-methoxyphenyl)-2-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one stands out due to its unique combination of furan and methoxyphenyl groups, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H20N4O3 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
6-(furan-2-yl)-9-(4-methoxyphenyl)-2-methyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C21H20N4O3/c1-12-22-21-23-16-10-14(18-4-3-9-28-18)11-17(26)19(16)20(25(21)24-12)13-5-7-15(27-2)8-6-13/h3-9,14,20H,10-11H2,1-2H3,(H,22,23,24) |
InChI Key |
VPZCMALSGWXYSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(C3=C(CC(CC3=O)C4=CC=CO4)NC2=N1)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.